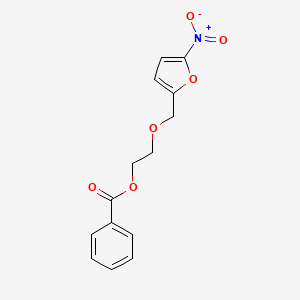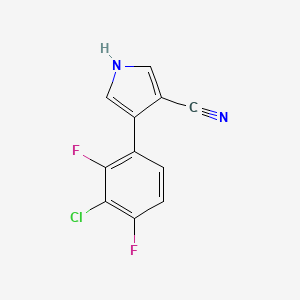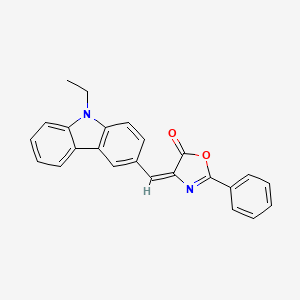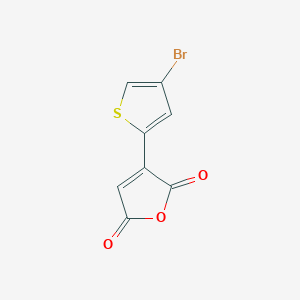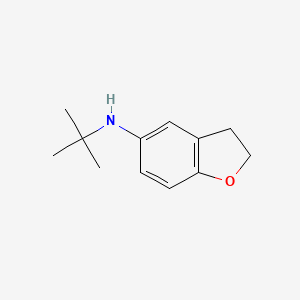
4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dipropylamino group, a phenyl ring, and a hydroxyisoquinolinone moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dipropylamino Intermediate: This step involves the reaction of a suitable amine with a propylating agent under controlled conditions to form the dipropylamino group.
Coupling with Phenyl Ring: The dipropylamino intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction.
Cyclization to Isoquinolinone: The final step involves the cyclization of the intermediate to form the hydroxyisoquinolinone structure. This step often requires the use of strong acids or bases as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling and function. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .
Comparison with Similar Compounds
4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one can be compared with other similar compounds, such as:
4-(4-(2-(Diethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one: Similar structure but with diethylamino group instead of dipropylamino.
4-(4-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one: Contains a dimethylamino group.
4-(4-(2-(Dipropylamino)ethyl)phenyl)-5-methoxyisoquinolin-1(2H)-one: Methoxy group instead of hydroxy group.
These compounds share structural similarities but may exhibit different chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
651029-87-7 |
|---|---|
Molecular Formula |
C23H28N2O2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
4-[4-[2-(dipropylamino)ethyl]phenyl]-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C23H28N2O2/c1-3-13-25(14-4-2)15-12-17-8-10-18(11-9-17)20-16-24-23(27)19-6-5-7-21(26)22(19)20/h5-11,16,26H,3-4,12-15H2,1-2H3,(H,24,27) |
InChI Key |
UNMPKIMUZIRMJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-(6-Methoxypyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12892388.png)
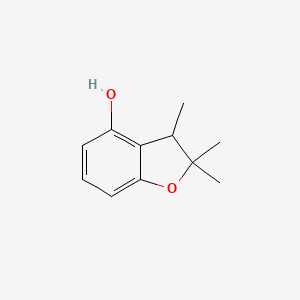
![5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]-](/img/structure/B12892407.png)
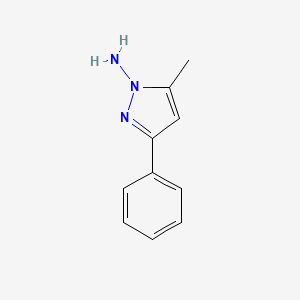
![2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12892424.png)

![2-(Carboxy(hydroxy)methyl)-6-methylbenzo[d]oxazole](/img/structure/B12892441.png)
![Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-](/img/structure/B12892452.png)
![2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12892454.png)
